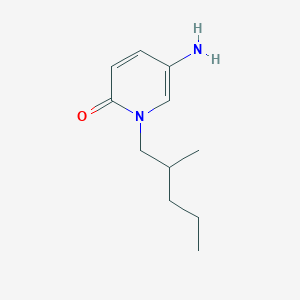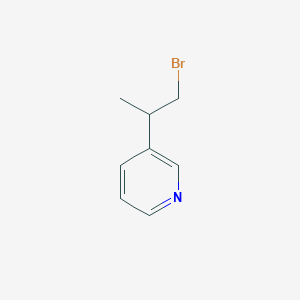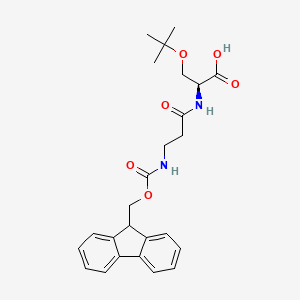
Methyl 2-amino-3-(4,5-dimethyl-1h-imidazol-1-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-amino-3-(4,5-dimethyl-1h-imidazol-1-yl)propanoate is a compound that features an imidazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the imidazole ring imparts unique chemical properties, making it a valuable scaffold for drug development and other scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-3-(4,5-dimethyl-1h-imidazol-1-yl)propanoate typically involves the formation of the imidazole ring followed by the introduction of the amino and ester functional groups. One common method involves the reaction of 4,5-dimethylimidazole with an appropriate ester precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2-amino-3-(4,5-dimethyl-1h-imidazol-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while substitution reactions can produce a variety of amino-substituted derivatives .
Applications De Recherche Scientifique
Methyl 2-amino-3-(4,5-dimethyl-1h-imidazol-1-yl)propanoate has several scientific research applications:
Mécanisme D'action
The mechanism of action of methyl 2-amino-3-(4,5-dimethyl-1h-imidazol-1-yl)propanoate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions and participate in hydrogen bonding, which is crucial for its biological activity. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with specific binding pockets .
Comparaison Avec Des Composés Similaires
Histidine: An amino acid with an imidazole side chain, involved in enzyme catalysis and metal ion coordination.
Metronidazole: An antimicrobial agent containing an imidazole ring, used to treat infections caused by anaerobic bacteria and protozoa.
Clotrimazole: An antifungal medication with an imidazole ring, used to treat various fungal infections.
Uniqueness: Methyl 2-amino-3-(4,5-dimethyl-1h-imidazol-1-yl)propanoate is unique due to its specific substitution pattern on the imidazole ring and the presence of both amino and ester functional groups. This combination of features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C9H15N3O2 |
|---|---|
Poids moléculaire |
197.23 g/mol |
Nom IUPAC |
methyl 2-amino-3-(4,5-dimethylimidazol-1-yl)propanoate |
InChI |
InChI=1S/C9H15N3O2/c1-6-7(2)12(5-11-6)4-8(10)9(13)14-3/h5,8H,4,10H2,1-3H3 |
Clé InChI |
XSZHHKHJAZQRKQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N(C=N1)CC(C(=O)OC)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4,6-dichloro-1H,2H,3H-pyrrolo[3,4-c]pyridine](/img/structure/B13538676.png)
![tert-butyl3-sulfamoyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B13538680.png)




![N-[(1-aminocyclopropyl)methyl]methanesulfonamidehydrochloride](/img/structure/B13538709.png)





